molecular formula C10H20S B13287362 3-(2-Methylpropyl)cyclohexane-1-thiol

3-(2-Methylpropyl)cyclohexane-1-thiol

Cat. No.: B13287362
M. Wt: 172.33 g/mol
InChI Key: HYJLGSARCQZYPI-UHFFFAOYSA-N
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Description

3-(2-Methylpropyl)cyclohexane-1-thiol is an organic compound with the molecular formula C10H20S. It belongs to the class of thiols, which are sulfur-containing organic compounds characterized by the presence of a thiol group (-SH). This compound is a derivative of cyclohexane, where a thiol group is attached to the first carbon of the cyclohexane ring, and a 2-methylpropyl group is attached to the third carbon.

Preparation Methods

Synthetic Routes and Reaction Conditions

    From Alkyl Halides: One common method for synthesizing thiols involves the reaction of alkyl halides with a sulfur nucleophile such as sodium hydrosulfide.

    Using Thiourea: Another method involves the use of thiourea as the nucleophile.

Industrial Production Methods

Industrial production of thiols often involves similar synthetic routes but on a larger scale. The choice of method depends on factors such as cost, availability of reagents, and desired purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Oxidizing Agents: Molecular bromine, iodine, hydrogen peroxide, potassium permanganate.

    Reducing Agents: Hydrochloric acid, zinc.

    Nucleophiles: Sodium hydrosulfide, thiourea.

Major Products Formed

    Disulfides: Formed by oxidation of thiols.

    Sulfinic and Sulfonic Acids: Formed by further oxidation of disulfides.

    Substituted Products: Formed by nucleophilic substitution reactions.

Mechanism of Action

The mechanism of action of 3-(2-Methylpropyl)cyclohexane-1-thiol involves its interaction with various molecular targets and pathways. The thiol group (-SH) is highly reactive and can form covalent bonds with electrophilic centers in biomolecules. This reactivity allows the compound to modify proteins, enzymes, and other cellular components, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    Cyclohexanethiol: A simpler thiol with a cyclohexane ring and a thiol group.

    3-(2-Methylpropyl)cyclohexane-1-ol: Similar structure but with a hydroxyl group instead of a thiol group.

    3-(2-Methylpropyl)cyclohexane-1-amine: Similar structure but with an amino group instead of a thiol group.

Uniqueness

3-(2-Methylpropyl)cyclohexane-1-thiol is unique due to the presence of both a bulky 2-methylpropyl group and a reactive thiol group on the cyclohexane ring. This combination of structural features imparts distinct chemical and biological properties to the compound, making it valuable for various applications in research and industry .

Properties

Molecular Formula

C10H20S

Molecular Weight

172.33 g/mol

IUPAC Name

3-(2-methylpropyl)cyclohexane-1-thiol

InChI

InChI=1S/C10H20S/c1-8(2)6-9-4-3-5-10(11)7-9/h8-11H,3-7H2,1-2H3

InChI Key

HYJLGSARCQZYPI-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC1CCCC(C1)S

Origin of Product

United States

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